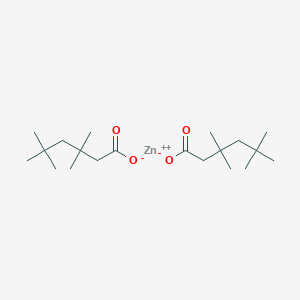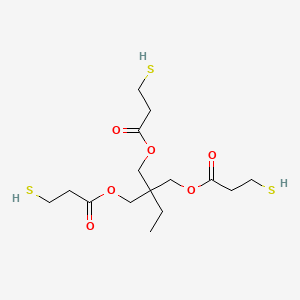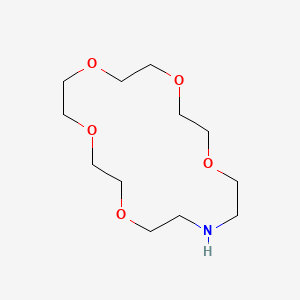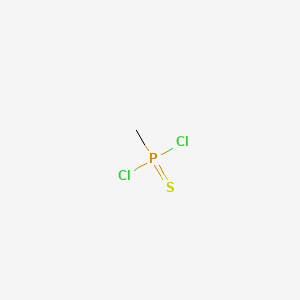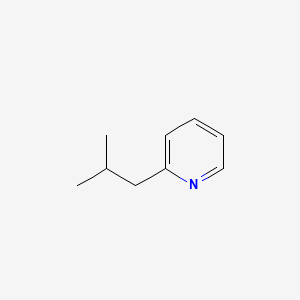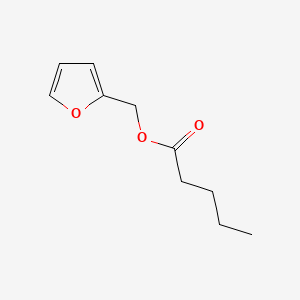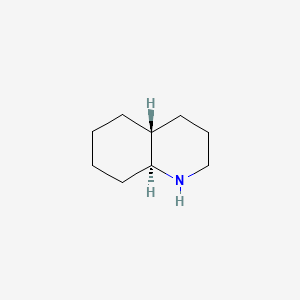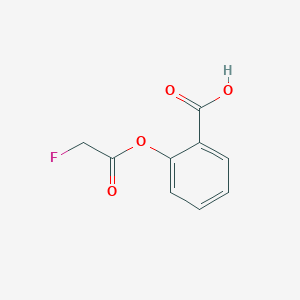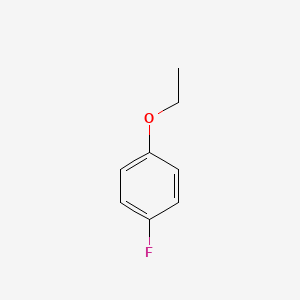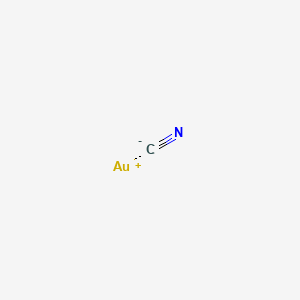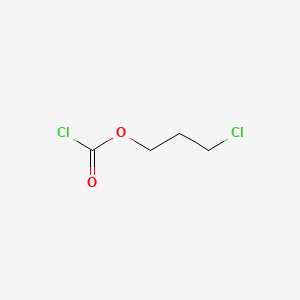
Silane, methyltrioctyl-
Übersicht
Beschreibung
Synthesis Analysis
Silane synthesis can be achieved by hydrosilylation or electrophilic silylation . Methylsilane, a related compound, can be prepared by reduction of methyltrichlorosilane with lithium aluminium hydride .Molecular Structure Analysis
The Methyltrioctylsilane molecule contains a total of 79 bond(s). There are 25 non-H bond(s) and 21 rotatable bond(s) .Chemical Reactions Analysis
Silane-based products are becoming a popular material for pre-treatment deposition due to their environmental compatibility. They are used as substitutes for traditional pre-treatments like chromates. Silane coupling agents have been shown to improve the cellulose content of materials, with the highest cellulose content of 72.51% observed in the 9% silane treated material .Physical And Chemical Properties Analysis
Silane treatment improved the cellulose content of the fish tail palm fibre . The highest cellulose content of 72.51% was observed in the 9% silane treated fish tail palm fibre . Also, it improved crystallinity index value of 62.5% for 5% silane treated fibre .Wissenschaftliche Forschungsanwendungen
Functionalization of Silicon Nitride Surfaces
Silicon nitride, a common passivation layer in biosensor applications, typically undergoes functionalization through silane chemistry. However, due to reproducibility issues, a silane-free pathway has been developed. This method involves the creation of primary amines on silicon nitride surfaces by exposing them to a radio frequency glow discharge plasma fed with humidified air. This approach allows further functionalization using various methods, such as attaching a NeutrAvidin protein layer using glutaraldehyde as a bifunctional linker. The aminated surfaces exhibit similar surface coverage and better reproducibility compared to silane-modified surfaces (Stine et al., 2007).
Corrosion Protection and Adhesion Properties
Silane-based products are becoming a popular material for pre-treatment deposition due to their environmental compatibility. They are used as substitutes for traditional pre-treatments like chromates. Research has shown that silane pre-treatments on galvanized steel, combined with a silane-based bath containing a mixture of different silanes, provide significant corrosion protection properties. Additionally, these pre-treatments enhance the adhesion promotion properties and corrosion protection performances of the complete protective system when coated with an epoxy-polyester powder coating (Fedel et al., 2009).
Modification of Silicone Elastomer for Medical Applications
Silicone, commonly used in medical applications, often undergoes surface modification to improve its properties. A stable superhydrophilic zwitterionic interface on polydimethylsiloxane (PDMS) elastomer has been developed using covalent silanization of sulfobetaine silane to resist nonspecific adsorption of bacteria, proteins, and lipids. This modification effectively retards surface reconstruction and maintains the hydrophobic characteristics of the silicone, even after extended exposure to ambient conditions. The modified silicone has shown excellent bioinertness, potentially making it suitable for various medical applications, including contact lenses (Yeh et al., 2014).
Safety And Hazards
Zukünftige Richtungen
There has been substantial progress in the understanding of polyamide formation mechanisms and the development of new IP strategies that can potentially lead to the redesign of TFC membranes . The current gap between industrial needs and academic research in designing high-performance TFC membranes provides an outlook on future research directions for advancing IP-based fabrication processes .
Eigenschaften
IUPAC Name |
methyl(trioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGJEUDNIUNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073325 | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, methyltrioctyl- | |
CAS RN |
3510-72-3 | |
| Record name | Silane, methyltrioctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)
